Ensulizole

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'ensulizole implique généralement la sulfonation du 2-phénylbenzimidazole. Les conditions réactionnelles comprennent souvent l'utilisation d'acide sulfurique ou d'acide chlorosulfonique comme agents sulfonants. Le processus est effectué à des températures contrôlées pour assurer la sulfonation sélective en position 5 du cycle benzimidazole .

Méthodes de production industrielle

En milieu industriel, la production de l'this compound implique des réactions de sulfonation à grande échelle, suivies d'étapes de purification telles que la cristallisation ou la recristallisation pour obtenir le composé pur. Le produit final est ensuite formulé dans divers produits de protection solaire .

Analyse Des Réactions Chimiques

Types de réactions

L'ensulizole subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courantes

Oxydation : Le rayonnement UV-B est une condition courante pour les réactions d'oxydation impliquant l'this compound.

Substitution : Les nucléophiles forts tels que les ions hydroxyde peuvent faciliter les réactions de substitution impliquant le groupe acide sulfonique.

Principaux produits

Substitution : Les réactions de substitution peuvent produire divers dérivés de l'this compound, selon le nucléophile utilisé.

Applications de la recherche scientifique

L'this compound a plusieurs applications de recherche scientifique, notamment :

Médecine : Exploré pour son utilisation potentielle en photoprotection et en prévention des cancers de la peau.

Industrie : Utilisé dans la formulation de crèmes solaires et autres produits cosmétiques pour fournir une protection UV.

Mécanisme d'action

L'this compound exerce ses effets en absorbant fortement les longueurs d'onde UV-B. Il offre une protection contre les dimères de pyrimidine cyclobutane induits par les UV-B. Lors de la photoexcitation, l'this compound peut induire des dommages à l'ADN, provoquer des cassures de brins d'ADN et photosensibiliser la formation de guanines oxydées via des mécanismes de photosensibilisation de type I et II après irradiation UV-A ou UV-B. Il est également capable de générer des espèces réactives de l'oxygène, y compris l'oxygène singulet lors de la photoexcitation .

Applications De Recherche Scientifique

Ensulizole has several scientific research applications, including:

Mécanisme D'action

Ensulizole exerts its effects by strongly absorbing UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Upon photoexcitation, this compound can induce damage on DNA, cause DNA strand breaks, and photosensitize the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. It is also capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation .

Comparaison Avec Des Composés Similaires

Composés similaires

Dioxyde de titane : Un filtre UV inorganique qui offre une protection contre les longueurs d'onde UVA et UVB.

Oxyde de zinc : Un autre filtre UV inorganique aux propriétés de protection à large spectre.

Unicité

L'this compound est unique en raison de sa solubilité dans l'eau, ce qui le rend adapté aux formulations visant une sensation plus légère et moins grasse sur la peau. Cette propriété le distingue d'autres filtres UV souvent à base d'huile .

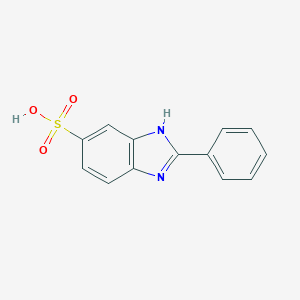

Activité Biologique

Ensulizole, chemically known as 2-phenylbenzimidazole-5-sulfonic acid, is a water-soluble compound primarily utilized as a UV-B filter in sunscreen formulations. Its biological activity is characterized by its ability to absorb UV-B radiation and its effects on various biological systems, particularly concerning DNA damage and potential ecological impacts. This article synthesizes findings from diverse research studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions predominantly as a selective UV-B filter, absorbing UV-B wavelengths effectively while exhibiting minimal activity against UV-A wavelengths. Upon photoexcitation by UV-B light, this compound can oxidize guanine bases in DNA, leading to photodamage. This mechanism involves the generation of reactive oxygen species (ROS), including singlet oxygen, which can cause significant cellular damage .

Key Mechanisms:

- UV-B Absorption : Strongly absorbs UV-B radiation, providing protection against UV-induced skin damage.

- DNA Damage : Induces oxidative damage to DNA, leading to the formation of cyclobutane pyrimidine dimers and other lesions .

- Reactive Oxygen Species Generation : Produces ROS that can affect cellular components such as proteins and lipids .

In Vitro Studies

In vitro experiments have demonstrated that this compound treatment can lead to DNA strand breaks and other forms of cellular damage. Studies have shown that even low concentrations of this compound (10 mg/L) significantly inhibit the photosynthetic activity of marine organisms like foraminifera, indicating potential ecological risks associated with its use in sunscreens .

Ecotoxicology

Research indicates that this compound has detrimental effects on aquatic ecosystems. Foraminifera exposed to various concentrations of pure this compound exhibited reduced photosynthetic performance over time, highlighting the compound's toxicity to marine life .

Case Studies

-

Impact on Foraminifera :

- Study Design : Foraminifera were incubated with this compound at concentrations of 10, 50, and 200 mg/L for 14 days.

- Findings : A significant reduction in photosynthetic activity was observed at all tested concentrations, with the most severe effects noted at higher concentrations. The study concluded that even low levels of this compound could negatively impact marine organisms .

-

Endocrine Disruption Assessment :

- Study Overview : this compound was evaluated alongside other common sunscreen agents for potential endocrine-disrupting effects.

- Results : The study found that this compound showed minimal interaction with estrogen and androgen receptors in vitro, classifying it as a non-interacting compound in endocrine disruption assays .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities and effects of this compound compared to other common sunscreen agents:

| Compound | UV Absorption | DNA Damage | Ecotoxicity | Endocrine Disruption |

|---|---|---|---|---|

| This compound | Strong UV-B | Yes | High | Minimal |

| Avobenzone | Broad-spectrum | Yes | Moderate | Minimal |

| Homosalate | Moderate UV-B | Yes | Low | Minimal |

| Octocrylene | Moderate UV-A/B | Yes | Moderate | Minimal |

Propriétés

IUPAC Name |

2-phenyl-3H-benzimidazole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3S/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9/h1-8H,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCJGUGAGLDPAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038852 | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ensulizole strongly absorbs UV-B wavelengths. It offers protection against UV-B-induced cyclobutane pyrimidine dimers. Based on the findings in vitro and in cellulo, ensulizole induces damage on the DNA, causes DNA strand breaks and photosensitizes the formation of oxidized guanines via type I and II photosensitization mechanisms following UV-A or UV-B irradiation. Ensulizole is capable of generating reactive oxygen species, including singlet oxygen upon photoexcitation. | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

27503-81-7 | |

| Record name | 2-Phenylbenzimidazole-5-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27503-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ensulizole [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027503817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ensulizole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENSULIZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ9DI1W42 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>300, decomposes at 410 | |

| Record name | Ensulizole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11115 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.